molecular formula C10H7N3O3 B11886004 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 84660-10-6

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid

Katalognummer: B11886004
CAS-Nummer: 84660-10-6
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: NMYGPBGQDUWXLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Wissenschaftliche Forschungsanwendungen

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine and pyrimidine ring system makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

84660-10-6

Molekularformel

C10H7N3O3

Molekulargewicht

217.18 g/mol

IUPAC-Name

6-oxo-2-pyridin-3-yl-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H7N3O3/c14-8-4-7(10(15)16)12-9(13-8)6-2-1-3-11-5-6/h1-5H,(H,15,16)(H,12,13,14)

InChI-Schlüssel

NMYGPBGQDUWXLB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=NC(=CC(=O)N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.